molecular formula C13H19NO2 B13361538 (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol

Cat. No.: B13361538
M. Wt: 221.29 g/mol
InChI Key: BZUBLJIRYOIHAJ-CHWSQXEVSA-N
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Description

(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core substituted with a methoxy-methylphenylamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Reaction conditions typically include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Chiral catalysts or reducing agents like borane complexes.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol: Lacks the methyl group on the phenyl ring.

    (1R,2R)-2-((4-Methylphenyl)amino)cyclopentan-1-ol: Lacks the methoxy group on the phenyl ring.

    (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclohexan-1-ol: Features a cyclohexanol core instead of cyclopentanol.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl ring, along with the chiral cyclopentanol core, imparts unique chemical and biological properties to (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol. These structural features may enhance its binding affinity and selectivity for specific molecular targets.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R,2R)-2-(4-methoxy-2-methylanilino)cyclopentan-1-ol

InChI

InChI=1S/C13H19NO2/c1-9-8-10(16-2)6-7-11(9)14-12-4-3-5-13(12)15/h6-8,12-15H,3-5H2,1-2H3/t12-,13-/m1/s1

InChI Key

BZUBLJIRYOIHAJ-CHWSQXEVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)N[C@@H]2CCC[C@H]2O

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2CCCC2O

Origin of Product

United States

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